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Compound of Interest

Compound Name: 1,2-Bis(2-chloroethoxy)ethane

Cat. No.: B086423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition. This information is critical for the

identification, characterization, and quality control of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For 1,2-Bis(2-chloroethoxy)ethane, both ¹H and ¹³C NMR spectra

provide characteristic signals corresponding to the different hydrogen and carbon environments

within the molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,2-Bis(2-chloroethoxy)ethane is characterized by two distinct

triplets, indicative of the two types of methylene protons in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.76 Triplet 4H -O-CH₂-CH₂-Cl

3.69 Singlet 4H -O-CH₂-CH₂-O-

3.65 Triplet 4H -O-CH₂-CH₂-Cl

Note: Data acquired in CDCl₃ at 90 MHz. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0 ppm.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of 1,2-Bis(2-chloroethoxy)ethane displays three

signals, corresponding to the three unique carbon environments.

Chemical Shift (ppm) Assignment

71.3 -O-CH₂-CH₂-Cl

70.0 -O-CH₂-CH₂-O-

42.7 -O-CH₂-CH₂-Cl

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 1,2-Bis(2-chloroethoxy)ethane shows

characteristic absorptions for C-H, C-O, and C-Cl bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1450 Medium C-H bending (alkane)

1100 Strong C-O stretching (ether)

750-650 Strong C-Cl stretching

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(2-chloroethoxy)ethane results in a

characteristic fragmentation pattern. Notably, the molecular ion peak is often weak or absent.[1]

The base peak is typically observed at m/z 63.

m/z Relative Intensity (%) Proposed Fragment

107 21.3 [M - CH₂CH₂Cl]⁺

93 50.4 [CH₂OCH₂CH₂Cl]⁺

65 31.6 [C₂H₅O₂]⁺

63 100 [CH₂CH₂Cl]⁺

45 20.4 [C₂H₅O]⁺

Note: The fragmentation pattern can vary slightly depending on the instrument and conditions.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A solution of 1,2-Bis(2-chloroethoxy)ethane is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃)
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containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a

5 mm NMR tube.

¹H NMR Acquisition:

The NMR spectrometer is tuned and shimmed for the sample.

A standard one-pulse ¹H NMR experiment is performed.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the

acquisition of 16-64 scans to achieve an adequate signal-to-noise ratio.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed.

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5

seconds) are used due to the lower natural abundance and longer relaxation times of the ¹³C

nucleus.

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the

CDCl₃ solvent signal at 77.16 ppm.

FT-IR Spectroscopy
Sample Preparation: As 1,2-Bis(2-chloroethoxy)ethane is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Data Acquisition:

A background spectrum of the clean salt plates is recorded to subtract atmospheric and

instrumental interferences.
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The prepared sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding

16-32 scans at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A dilute solution of 1,2-Bis(2-chloroethoxy)ethane in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via

a gas chromatograph (GC-MS) for separation from any impurities.

Ionization and Analysis:

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and the relationship between the different

spectroscopic techniques in the structural elucidation of 1,2-Bis(2-chloroethoxy)ethane.
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Spectroscopic Techniques Derived Information

Conclusion

¹H NMR Proton Environments
(Chemical Shift, Multiplicity)

¹³C NMR Carbon Skeleton
(Number of Signals)

FT-IR
Functional Groups
(C-O, C-Cl, C-H)

Mass Spec
Molecular Weight &

Fragmentation Pattern

Structural Elucidation of
1,2-Bis(2-chloroethoxy)ethane

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086423#1-2-bis-2-chloroethoxy-ethane-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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